molecular formula C20H16O3 B051643 4-(Diphenylhydroxymethyl)benzoic acid CAS No. 19672-49-2

4-(Diphenylhydroxymethyl)benzoic acid

Cat. No.: B051643
CAS No.: 19672-49-2
M. Wt: 304.3 g/mol
InChI Key: CPZWBWPALJLUBJ-UHFFFAOYSA-N
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Description

4-(Diphenylhydroxymethyl)benzoic acid, also known as 4-(α-Hydroxybenzhydryl)benzoic acid, is an organic compound with the molecular formula C20H16O3. It is characterized by a benzoic acid moiety substituted with a diphenylhydroxymethyl group at the para position. This compound is notable for its applications in organic synthesis and as a precursor in the development of various chemical linkers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylhydroxymethyl)benzoic acid typically involves the reaction of benzophenone with para-toluic acid under specific conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the final product. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(Diphenylhydroxymethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Diphenylhydroxymethyl)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(Diphenylhydroxymethyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 4-(Hydroxymethyl)benzoic acid
  • 4-(Phenylazo)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Comparison: 4-(Diphenylhydroxymethyl)benzoic acid is unique due to the presence of the diphenylhydroxymethyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in synthetic applications .

Properties

IUPAC Name

4-[hydroxy(diphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-19(22)15-11-13-18(14-12-15)20(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,23H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZWBWPALJLUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325069
Record name 4-(Diphenylhydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19672-49-2
Record name 19672-49-2
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Record name 4-(Diphenylhydroxymethyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60325069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diphenylhydroxymethyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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